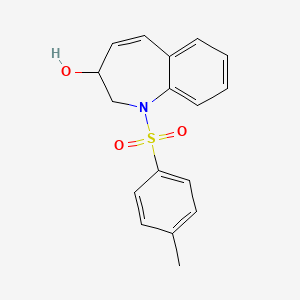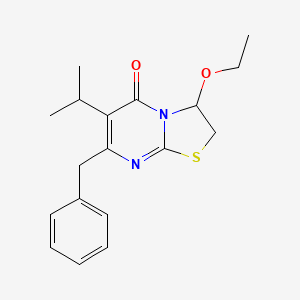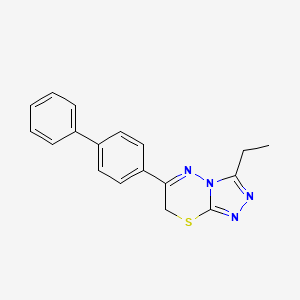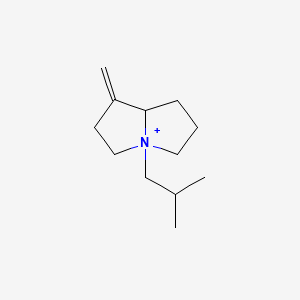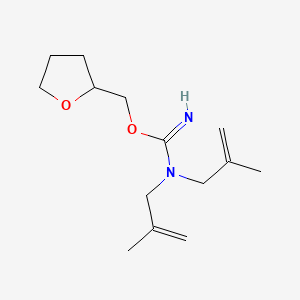
1,4-Naphthalenedione, 2,2'-(1,2-ethanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,2’-(1,2-ethanediyl)bis- typically involves the reaction of 1,4-naphthoquinone with ethylene glycol under acidic conditions . The reaction proceeds through a nucleophilic addition mechanism, where the ethylene glycol attacks the carbonyl groups of the naphthoquinone, forming the bis-naphthoquinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedione, 2,2’-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 2,2’-(1,2-ethanediyl)bis- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 2,2’-(1,2-ethanediyl)bis- involves its interaction with various molecular targets. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This redox activity is crucial for its biological effects, including its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: A simpler quinone derivative with similar redox properties.
2,3-Dichloro-1,4-naphthoquinone: A halogenated derivative with enhanced reactivity.
1,4-Dihydroxy-2-naphthoquinone: A hydroquinone derivative with different redox behavior.
Uniqueness
1,4-Naphthalenedione, 2,2’-(1,2-ethanediyl)bis- is unique due to its bis-naphthoquinone structure, which imparts distinct chemical and biological properties. The presence of the ethanediyl bridge allows for unique interactions and reactivity compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
31689-25-5 |
|---|---|
Molekularformel |
C22H14O4 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
2-[2-(1,4-dioxonaphthalen-2-yl)ethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O4/c23-19-11-13(21(25)17-7-3-1-5-15(17)19)9-10-14-12-20(24)16-6-2-4-8-18(16)22(14)26/h1-8,11-12H,9-10H2 |
InChI-Schlüssel |
JDEWXUIKOKUSAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCC3=CC(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



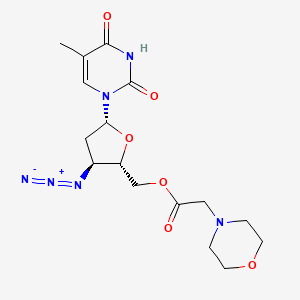
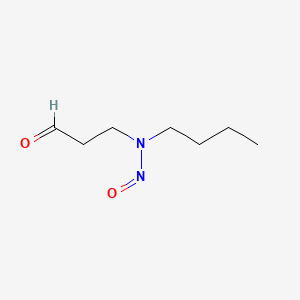
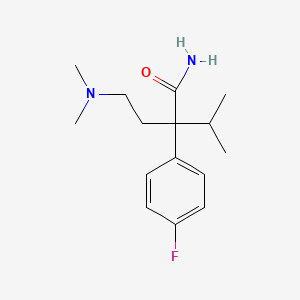
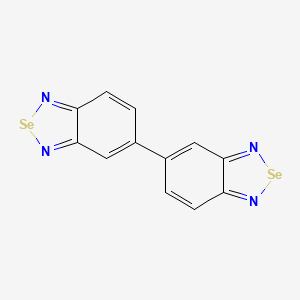
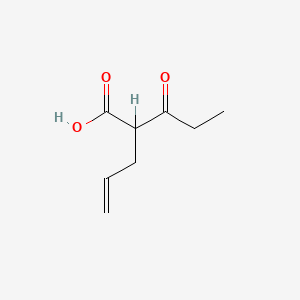
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)
